Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate is a chemical compound with the molecular formula C7H5Cl2NO4 It is a derivative of pyridine, characterized by the presence of chlorine atoms at the 4th and 5th positions, a hydroxyl group at the 3rd position, and a keto group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves the reaction of 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using recrystallization techniques to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a ketone.
Reduction: The keto group at the 6th position can be reduced to form a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 3-keto-4,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate.
Reduction: Formation of 3-hydroxy-4,5-dichloro-6-hydroxy-1,6-dihydropyridine-2-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid: Similar structure but lacks the methyl ester group.
4,5-Dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine: Similar structure but lacks the carboxylate group.
Methyl 4,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate: Similar structure but lacks the hydroxyl group at the 3rd position.
Uniqueness
Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate is unique due to the presence of both chlorine atoms and the hydroxyl group, which confer distinct chemical reactivity and potential biological activity. Its specific combination of functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H5Cl2NO4 |
---|---|
Molecular Weight |
238.02 g/mol |
IUPAC Name |
methyl 4,5-dichloro-3-hydroxy-6-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C7H5Cl2NO4/c1-14-7(13)4-5(11)2(8)3(9)6(12)10-4/h11H,1H3,(H,10,12) |
InChI Key |
QABONEYRDWSGPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C(=O)N1)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.